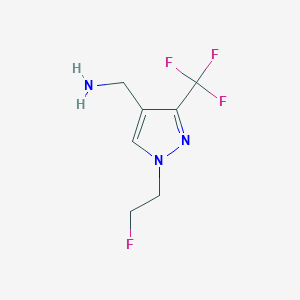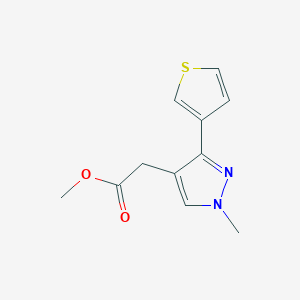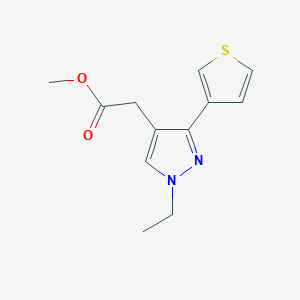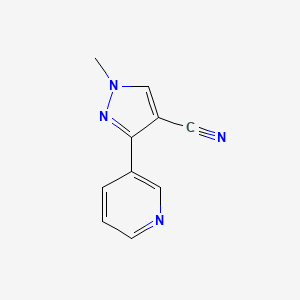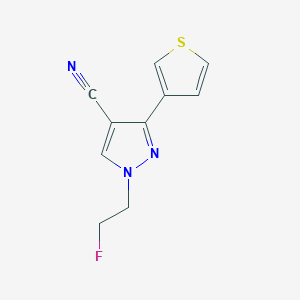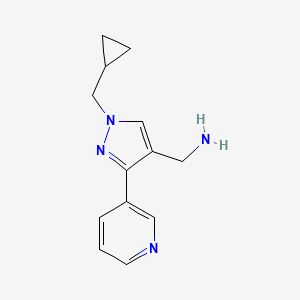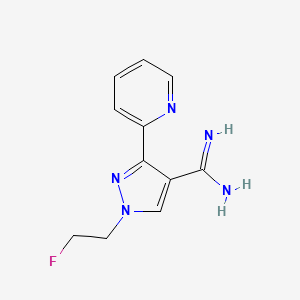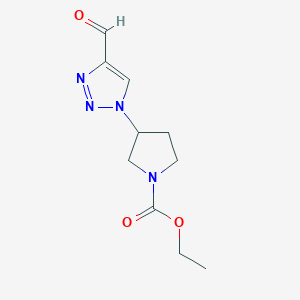
ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is part of the larger family of click chemistry reactions, which are known for their reliability, regioselectivity, and high yield .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole compounds are diverse. For instance, a series of 1,2,3-triazole hybrids with amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition . The reaction involved N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Applications De Recherche Scientifique
Synthetic Pathways and Intermediate Compounds
Synthesis of Aldehydes and Pyridazinones : Ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones have been synthesized, highlighting the reactivity of these compounds in condensation reactions (Pokhodylo, Shyyka, & Obushak, 2018).
Structural Diversity in Coordination Polymers : The positional isomeric effect of compounds like ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is significant in constructing diverse structures of Cd(II) coordination polymers, indicating its role in fine-tuning molecular structures (Cisterna et al., 2018).
Chemical Reactions and Mechanisms : Studies on reactions like the ANRORC rearrangement involving similar triazole compounds demonstrate complex reaction pathways, offering insights into the chemistry of such molecules (Ledenyova et al., 2018).
Construction of Complex Molecules
Building Blocks for Larger Structures : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a similar compound, serves as a versatile building block for constructing annulated 1,2,3-triazoles, indicating the potential of this compound in similar applications (Pokhodylo et al., 2022).
Reactivity in Organocatalysis : The reactivity and catalytic performance of compounds containing triazole structures are important in organocatalysis, suggesting potential applications for this compound in catalytic processes (Wei et al., 2009).
Advanced Applications
- Coordination Polymers and Frameworks : Research on coordination polymers derived from isomeric 1,2,4-triazole ligands, including those related to this compound, highlights the potential of these compounds in creating novel metal-organic frameworks with distinct properties (Hu et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazole derivatives are known for their stability against metabolic degradation, which contributes to their enhanced biocompatibility .
Result of Action
Given the broad range of biological activities associated with 1,2,3-triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that they may be relatively stable in various biological environments .
Analyse Biochimique
Biochemical Properties
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been shown to induce apoptosis by modulating cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins. In normal cells, it may enhance cellular metabolism and promote cell survival under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress in rodent models . At higher doses, it can induce toxicity, manifesting as liver damage and impaired kidney function . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing the detoxification processes and metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and kidneys, where it exerts its primary effects . Additionally, this compound can cross the blood-brain barrier, making it a potential candidate for neurological applications .
Subcellular Localization
Subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with various enzymes and regulatory proteins . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
Propriétés
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-2-17-10(16)13-4-3-9(6-13)14-5-8(7-15)11-12-14/h5,7,9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYWOZGFAWESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



